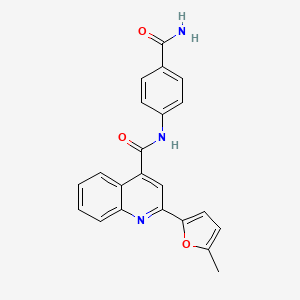
4-iodo-1-methyl-N-(1,2-oxazol-3-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound with a complex structure that includes an iodine atom, an isoxazole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the isoxazole and pyrazole rings. The iodine atom is introduced through an iodination reaction, which is a critical step in the synthesis. Common reagents used in the synthesis include iodine, various solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-IODO-N-(3-ISOXAZOLYL)-1H-PYRAZOLE-5-CARBOXAMIDE
- 4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
4-IODO-N-(3-ISOXAZOLYL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific structure, which includes an iodine atom and the combination of isoxazole and pyrazole rings
Properties
Molecular Formula |
C8H7IN4O2 |
|---|---|
Molecular Weight |
318.07 g/mol |
IUPAC Name |
4-iodo-2-methyl-N-(1,2-oxazol-3-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C8H7IN4O2/c1-13-7(5(9)4-10-13)8(14)11-6-2-3-15-12-6/h2-4H,1H3,(H,11,12,14) |
InChI Key |
ZURSCNLSQUXDDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2=NOC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-4-{[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]amino}-N-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B10975828.png)
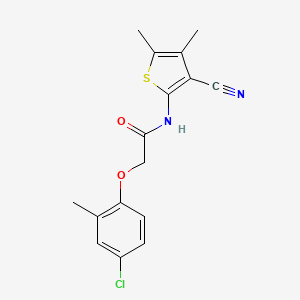
![1-methyl-N-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-4-carboxamide](/img/structure/B10975839.png)
![2-[(Biphenyl-4-ylcarbonyl)amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B10975845.png)
![6-[(4-Bromophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10975847.png)
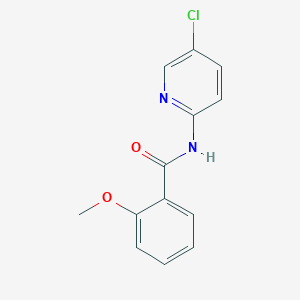

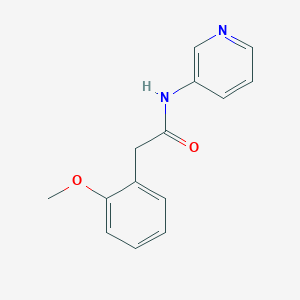

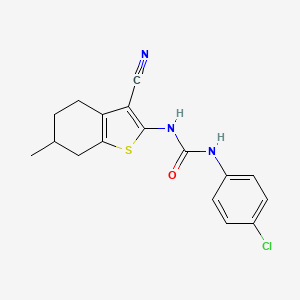

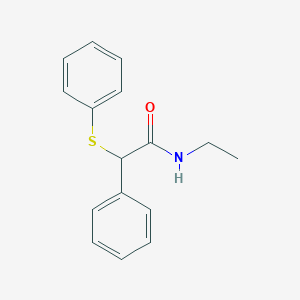
![4-cyano-N,N-diethyl-3-methyl-5-{[(4-methylphenyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B10975902.png)
